4-[2-(2,4-Dihydroxyphenyl)hydrazinylidene]-3-hydroxy-5-nitrocyclohexa-2,5-dien-1-one
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Overview
Description
4-[2-(2,4-Dihydroxyphenyl)hydrazinylidene]-3-hydroxy-5-nitrocyclohexa-2,5-dien-1-one is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2,4-Dihydroxyphenyl)hydrazinylidene]-3-hydroxy-5-nitrocyclohexa-2,5-dien-1-one typically involves the reaction of 2,4-dihydroxyphenylhydrazine with 3-hydroxy-5-nitrocyclohexa-2,5-dien-1-one under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[2-(2,4-Dihydroxyphenyl)hydrazinylidene]-3-hydroxy-5-nitrocyclohexa-2,5-dien-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydrazinylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactivity .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinones, while reduction can produce amino derivatives. Substitution reactions can lead to the formation of various substituted hydrazones .
Scientific Research Applications
4-[2-(2,4-Dihydroxyphenyl)hydrazinylidene]-3-hydroxy-5-nitrocyclohexa-2,5-dien-1-one has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for its cytotoxic and anti-inflammatory activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-[2-(2,4-Dihydroxyphenyl)hydrazinylidene]-3-hydroxy-5-nitrocyclohexa-2,5-dien-1-one involves its interaction with various molecular targets. The compound’s hydroxyl and nitro groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. Additionally, the hydrazinylidene group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dihydroxyphenyl)-4,6-bis(2,4-dimethylphenyl)-s-triazine: Known for its use in UV-absorbing applications.
2-(2,4-Dihydroxyphenyl)benzimidazolines: Investigated for their antimicrobial and antioxidant properties.
Uniqueness
Its ability to undergo multiple types of chemical reactions and its diverse biological activities make it a valuable compound for research and industrial applications .
Properties
CAS No. |
847506-80-3 |
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Molecular Formula |
C12H9N3O6 |
Molecular Weight |
291.22 g/mol |
IUPAC Name |
4-[(2,4-dihydroxyphenyl)diazenyl]-5-nitrobenzene-1,3-diol |
InChI |
InChI=1S/C12H9N3O6/c16-6-1-2-8(10(18)4-6)13-14-12-9(15(20)21)3-7(17)5-11(12)19/h1-5,16-19H |
InChI Key |
LDTIBNYESBODCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)O)N=NC2=C(C=C(C=C2O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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